Cyclooctanone oxime
Overview
Description
Cyclooctanone oxime is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of cyclooctanone, where the carbonyl group is converted into an oxime group. This compound is known for its crystalline structure and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Cyclooctanone oxime is a type of oxime, a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators . .
Mode of Action
It is known that oximes, in general, can react with aldehydes and ketones to form oximes or hydrazine . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Pharmacokinetics
Its molecular weight is 1412108 , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
It is known that cycloalkanone oximes of ring-size four to fifteen yield lactams upon irradiation in methanol solution . Acyclic ketoximes similarly yield Beckmann-type products in methanol solution .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the Beckmann rearrangements of cyclohexanone oxime and this compound were achieved using a combination of a Brønsted acid and cobalt tetrafluoroborate hexahydrate . Various Brønsted acid catalysts were used to obtain the corresponding lactams in high yields at 80°C .
Biochemical Analysis
Biochemical Properties
For instance, they can be formed from aldehydes or ketones reacting with hydroxylamine .
Molecular Mechanism
It is known that oximes, such as Cyclooctanone oxime, are formed in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Oximes are known to be involved in various metabolic pathways. For instance, the modification module RM030 is used in the biosynthesis of glucosinolates, a class of plant secondary metabolites, for conversion to oxime followed by the addition of a thio-glucose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanone oxime can be synthesized through the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction is as follows:
Cyclooctanone+Hydroxylamine Hydrochloride→Cyclooctanone Oxime+Water+Sodium Chloride
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure high yields and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanone oxime undergoes various chemical reactions, including:
Reduction: It can be reduced to cyclooctylamine using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to cyclooctanone using oxidizing agents such as hydrogen peroxide.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: Cyclooctylamine.
Oxidation: Cyclooctanone.
Substitution: Depending on the nucleophile, various substituted cyclooctane derivatives.
Scientific Research Applications
Cyclooctanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Cyclohexanone oxime
- Cyclopentanone oxime
- Cyclododecanone oxime
Cyclooctanone oxime stands out due to its specific reactivity and applications in various fields.
Biological Activity
Cyclooctanone oxime, a cyclic oxime derived from cyclooctanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biochemical pathways, and relevant case studies.
This compound is classified as an oxime, a compound formed by the reaction of hydroxylamine with ketones or aldehydes. The general formula for oximes is R1R2C=NOH, where R1 and R2 represent hydrocarbon groups. This compound specifically exhibits properties that allow it to act as a reactivator for acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
Target of Action
Oximes are known to interact with various biological targets, including kinases. This compound has been shown to inhibit several kinases, which play significant roles in cellular signaling pathways. Notably, it has been reported to inhibit:
- AMP-activated protein kinase (AMPK)
- Phosphatidylinositol 3-kinase (PI3K)
- Cyclin-dependent kinases (CDKs)
- Glycogen synthase kinase 3 (GSK-3α/β)
- Janus kinase (JAK) family members .
These interactions suggest that this compound may influence processes such as cell proliferation, apoptosis, and metabolic regulation.
Biochemical Pathways
The inhibition of kinases by this compound can lead to significant alterations in cellular functions. For instance:
- Cell Cycle Regulation : By inhibiting CDKs, this compound may affect the progression of the cell cycle, potentially leading to growth inhibition in cancer cells.
- Neuroprotection : Its action as an AChE reactivator positions it as a candidate for neuroprotective therapies in conditions like Alzheimer's disease .
Toxicological Studies
Research has indicated that this compound exhibits low toxicity at certain exposure levels. In studies involving animal models, no adverse effects were noted at exposure levels of 0.03 mg/m³. However, higher concentrations did show some toxicity indicators in erythrocytes and other tissues .
Summary of Toxicological Findings
Exposure Level | Observed Effects | No-Effect Level |
---|---|---|
0.03 mg/m³ | No adverse effects | - |
2,500 ppm | Erythrocyte toxicity | Erythrotoxicity |
1,250 ppm | Hepatotoxicity in males | Hepatotoxicity |
625 ppm | Nasal olfactory epithelial degeneration | Not significantly different from controls |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound derivatives in cancer treatment. For example:
- Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the growth of lung cancer cells by inducing apoptosis through the inhibition of specific kinases .
- Anti-inflammatory Properties : Another research indicated that certain oximes could modulate inflammatory responses by inhibiting leukotriene synthesis and reducing COX-2 expression in hepatoma cells .
- Beckmann Rearrangement : this compound has also been utilized in synthetic chemistry through the Beckmann rearrangement to produce lactams under mild conditions, showcasing its utility beyond biological activity .
Properties
IUPAC Name |
N-cyclooctylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUHSVFNHULJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148039 | |
Record name | Cyclooctanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-51-7 | |
Record name | Cyclooctanone, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.